molecular formula C14H9F6NO4 B6312644 Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate CAS No. 1357626-75-5

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate

Cat. No.: B6312644
CAS No.: 1357626-75-5
M. Wt: 369.22 g/mol
InChI Key: LANRQWGJPCNKIF-UHFFFAOYSA-N
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Description

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate is a complex organic compound characterized by its trifluoromethyl groups and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl groups and the oxazole ring makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology: In biological research, Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate can be used as a probe to study biological processes. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other materials. Its chemical properties make it suitable for a wide range of applications, from crop protection to material science.

Mechanism of Action

The mechanism by which Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate

  • Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate

  • Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-methoxy-1,3-oxazole-4-carboxylate

Uniqueness: The uniqueness of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate lies in its trifluoromethyl groups and oxazole ring, which confer distinct chemical and biological properties compared to other similar compounds. These features make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO4/c1-23-11(22)9-12(24-2)25-10(21-9)6-3-7(13(15,16)17)5-8(4-6)14(18,19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANRQWGJPCNKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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